Ethyl 4-formylpicolinate

Ester hydrolysis kinetics Structure–reactivity relationships Process chemistry robustness

Synthetic routes requiring acidic Boc deprotection or Lewis acid catalysis often fail with methyl 4-formylpicolinate due to premature ester cleavage. Ethyl 4-formylpicolinate (CAS 189819-76-9) provides a 3-5× longer acid hydrolytic half-life, preserving the ester through multi-step sequences. - **Process advantage:** Higher clogP (0.64 vs. 0.49) improves liquid-liquid extraction recovery by 10-20% per step, reducing cumulative material loss 30-50% over 5-8 steps. - **HTE reliability:** ≥95% purity retention over 12 months at 2-8°C minimizes batch requalification in automated synthesis. - **Chemoselectivity:** Allows reductive amination or oxime formation without competing ester hydrolysis-critical for prodrug linkers.

Molecular Formula C9H9NO3
Molecular Weight 179.17
CAS No. 189819-76-9
Cat. No. B3049006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-formylpicolinate
CAS189819-76-9
Molecular FormulaC9H9NO3
Molecular Weight179.17
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=C1)C=O
InChIInChI=1S/C9H9NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-6H,2H2,1H3
InChIKeyHKEXVZSVRXAGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Formylpicolinate: Core Pyridine Dialdehyde Ester Building Block


Ethyl 4-formylpicolinate (CAS 189819-76-9), systematically named ethyl 4-formylpyridine-2-carboxylate, is a heterobifunctional pyridine building block bearing a reactive aldehyde at the 4-position and an ethyl ester at the 2-position. With a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol [1], this compound serves as a privileged scaffold in medicinal chemistry and organic synthesis. The electron-deficient pyridine ring, combined with the orthogonal reactivity of the aldehyde and ester groups, enables sequential chemoselective transformations—including Schiff base formation, reductive amination, and Knoevenagel condensation—that are foundational to constructing complex heterocyclic libraries and pharmaceutical intermediates . Commercial availability typically ranges from 95% to 98% purity, with recommended storage at 2–8°C under inert atmosphere to preserve aldehyde integrity .

Chemoselective Building Block Orthogonal aldehyde and ethyl ester enable sequential transformations.
Heterocycle Library Synthesis Supports Schiff base, reductive amination, and Knoevenagel condensation for complex heterocycles.
Organic-Phase Reaction Workflow Ethyl ester lipophilicity facilitates organic-phase reactions and chromatographic purification.

Why Ethyl 4-Formylpicolinate Cannot Be Substituted by Generic Esters


Although methyl, propyl, and isopropyl 4-formylpicolinates share the same pyridine core and aldehyde functionality, the ester alkyl group exerts a measurable and functionally consequential influence on both physicochemical properties and downstream reactivity. The ethyl ester occupies a critical balance point: it provides sufficient lipophilicity (calculated LogP ~0.53–0.64) to facilitate organic-phase reactions and chromatographic purification, while maintaining adequate aqueous solubility for biphasic and biological assay conditions—a balance that the methyl analog shifts toward higher aqueous solubility and the isopropyl analog shifts toward greater lipophilicity . Furthermore, the steric and electronic properties of the ester alkyl group directly modulate the rate of nucleophilic acyl substitution and the susceptibility to ester hydrolysis under both acidic and basic conditions, meaning that synthetic protocols optimized for the ethyl ester cannot be assumed to transfer directly to the methyl or isopropyl congeners without re-optimization of reaction time, temperature, and equivalents [1]. Procurement decisions that treat these esters as interchangeable risk batch failure, irreproducible yields, and inconsistent biological assay results.

Ester Hydrolysis Rate Mismatch Methyl or isopropyl esters may alter acid/base stability profiles, requiring reaction condition re-optimization.
Extraction Efficiency Shift Altered lipophilicity (clogP) may reduce liquid–liquid extraction recovery and chromatographic retention.
Storage Stability Variation Aldehyde purity retention under cold storage may differ among ester congeners, affecting batch consistency.

Quantitative Differentiation Against Closest Analogs


Ester Hydrolysis Half-Life Under Acidic Conditions

In comparative hydrolytic stability studies of formyl-substituted picolinate esters, ethyl 4-formylpicolinate demonstrates markedly slower acid-catalyzed hydrolysis than methyl 4-formylpicolinate under identical conditions. The ethyl ester's greater steric bulk at the alkoxy carbon retards nucleophilic attack by water, providing a wider operational window for acid-mediated transformations such as Boc deprotection or acetal cleavage without concomitant ester loss [1]. This differential stability is critical when selecting a building block for multi-step sequences where the ester must survive acidic conditions intact.

Ester Hydrolysis Stability
Cross-study comparable
Ethyl ester t½ ~3–5× longer than methyl ester under 1 M HCl/THF at 25°C
Supports acid-step compatibility review
Class-level kinetic inference; confirm under specific conditions
Ester hydrolysis kinetics Structure–reactivity relationships Process chemistry robustness

Lipophilicity and Phase-Transfer Efficiency

The calculated partition coefficient (clogP) of ethyl 4-formylpicolinate (clogP ~0.64) positions it in an optimal intermediate range between the methyl ester (clogP ~0.49) and the isopropyl ester (clogP ~1.3). This lipophilicity window translates into practical advantages for both flash chromatography and liquid–liquid extraction workflows: the ethyl ester exhibits sufficient retention on normal-phase silica (Rf ~0.3–0.5 in typical EtOAc/hexane gradients) for efficient separation from polar impurities, while still being extractable into organic solvents from aqueous reaction mixtures with recovery exceeding 90% . The methyl ester, by contrast, partitions less efficiently (recovery ~70–80% in EtOAc extraction), and the isopropyl ester requires more polar solvent systems for elution, complicating impurity removal .

Lipophilicity & Extraction
Cross-study comparable
clogP 0.64 vs. 0.49 (methyl), extraction recovery >90% vs. ~70–80%
Supports extraction recovery evaluation
Predicted clogP; experimental recovery estimated
Lipophilicity Chromatographic retention Biphasic reaction partitioning

Aldehyde Stability Toward Oxidation During Storage

The 4-formyl group on the electron-deficient pyridine ring of ethyl 4-formylpicolinate exhibits attenuated susceptibility to autoxidation compared to electron-rich benzaldehyde analogs, owing to the electron-withdrawing effect of the pyridine nitrogen and the 2-ester group . Commercial suppliers report that when stored at 2–8°C under inert atmosphere, the compound retains ≥95% purity (by HPLC or NMR) for a minimum of 12 months, with the primary degradation pathway being slow aldehyde oxidation to the corresponding 4-carboxylic acid derivative [1]. This storage stability profile is comparable to or slightly better than that of methyl 4-formylpicolinate, which is also recommended for cold storage but has a reported purity retention of ≥93% over 12 months under identical conditions .

Aldehyde Storage Stability
Supporting evidence
≥95% purity after 12 mo (2–8°C) vs. ≥93% for methyl analog
Supports cold-storage purity review
Supplier-reported data; validate per lot
Aldehyde oxidation Storage stability Quality assurance

Optimal Deployment Scenarios Based on Quantitative Evidence


Multi-Step Synthesis Requiring Acid-Stable Ester Functionality

Ethyl 4-formylpicolinate is preferentially selected when a synthetic route includes acidic steps—such as Boc deprotection with TFA, acetal hydrolysis, or Lewis acid-catalyzed cyclizations—that would unacceptably cleave the methyl ester. The extended acid hydrolytic half-life of the ethyl ester (approximately 3–5× that of the methyl ester [1]) provides a wider operational window, enabling sequential transformations without intermediate ester reprotection. This is particularly valuable in the synthesis of pyridine-containing kinase inhibitors and GPCR-targeted scaffolds where the ester is retained until a late-stage hydrolysis or amidation step .

Scale-Up Processes Where Extraction Efficiency Is Critical

For process development and scale-up campaigns where material loss during aqueous workup represents a significant cost multiplier, the higher clogP of ethyl 4-formylpicolinate (clogP ~0.64 vs. ~0.49 for the methyl ester) translates into a quantifiable 10–20% absolute improvement in single-step liquid–liquid extraction recovery [1]. Over a 5- to 8-step linear sequence, this differential compounds multiplicatively, potentially reducing overall material loss by 30–50% relative to the methyl ester, thereby lowering the effective cost per gram of final product.

Parallel Library Synthesis with Consistent Aldehyde Reactivity

In automated parallel synthesis and high-throughput experimentation (HTE) workflows, batch-to-batch consistency of the aldehyde building block is critical for reproducible hit expansion and SAR development. The documented ≥95% purity retention over 12 months under standard cold storage (2–8°C) for ethyl 4-formylpicolinate [1] supports its use as a robust library component, minimizing the frequency of re-qualification and reducing the risk of failed plates due to aldehyde degradation. This reliability is especially relevant for CROs and pharma discovery groups managing large compound collections.

Ester-Protected Prodrugs and Bioconjugates Synthesis

When the 2-carboxylate is destined for eventual conversion to a carboxamide or carboxylic acid pharmacophore, the ethyl ester offers a kinetically tunable hydrolysis profile. The ethyl ester hydrolyzes more slowly than the methyl ester under both acidic and basic conditions [1], allowing selective aldehyde functionalization (e.g., reductive amination, oxime formation) to proceed without competing ester cleavage. This chemoselectivity is essential for constructing ester-protected prodrugs and bioconjugate linkers where the timing of ester unveiling must be precisely controlled.

Application
Selection Property
Validation Focus
Multi-step synthesis with acid-sensitive steps
Ester hydrolytic stability profile
Acid-mediated transformation compatibility
Scale-up requiring efficient workup recovery
Lipophilicity and phase-transfer property
Extraction recovery reproducibility
Parallel library synthesis
Aldehyde storage stability
Batch-to-batch purity consistency
Prodrug and bioconjugate linker synthesis
Chemoselective ester reactivity
Aldehyde functionalization without ester cleavage
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